hex-2-enyl 3-methylbutanoate
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Overview
Description
Hex-2-enyl 3-methylbutanoate is an ester compound known for its fruity aroma, often used as a flavoring agent in the food industry. Its molecular formula is C11H20O2, and it is also known by its systematic name, (E)-hex-2-enyl 3-methylbutanoate .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hex-2-enyl 3-methylbutanoate can be synthesized through the esterification reaction between hex-2-en-1-ol and 3-methylbutanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques such as distillation are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Hex-2-enyl 3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester bond, leading to the formation of different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alcohols and amines can react with the ester under acidic or basic conditions.
Major Products Formed
Oxidation: 3-methylbutanoic acid and hex-2-enal.
Reduction: Hex-2-en-1-ol and 3-methylbutanol.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Hex-2-enyl 3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in plant-insect interactions due to its volatile nature.
Medicine: Explored for its potential use in drug delivery systems and as a bioactive compound.
Industry: Widely used as a flavoring agent in food and beverages, as well as in the formulation of fragrances.
Mechanism of Action
The mechanism of action of hex-2-enyl 3-methylbutanoate involves its interaction with olfactory receptors, leading to the perception of its fruity aroma. In biological systems, it may interact with specific enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Hex-3-enyl 2-methylbutanoate
- cis-3-Hexenyl 2-methylbutanoate
- Hexyl 2-methylbutanoate
Uniqueness
Hex-2-enyl 3-methylbutanoate is unique due to its specific structural configuration, which imparts distinct olfactory properties. Its (E)-configuration differentiates it from other isomers, resulting in unique chemical reactivity and applications .
Properties
Molecular Formula |
C11H20O2 |
---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
hex-2-enyl 3-methylbutanoate |
InChI |
InChI=1S/C11H20O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h6-7,10H,4-5,8-9H2,1-3H3 |
InChI Key |
SAVRWHQEMHIAEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CCOC(=O)CC(C)C |
Origin of Product |
United States |
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